molecular formula C19H24NO4+ B1263150 (7S)-salutaridinol(1+)

(7S)-salutaridinol(1+)

Cat. No.: B1263150
M. Wt: 330.4 g/mol
InChI Key: LLSADFZHWMEBHH-TYILLQQXSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(7S)-salutaridinol(1+) is a pivotal cationic intermediate in the specialized biosynthesis of benzylisoquinoline alkaloids (BIAs) in the opium poppy, Papaver somniferum . It is specifically generated from salutaridine through a stereospecific reduction reaction catalyzed by the enzyme salutaridine reductase (SalR) . This reaction is highly selective, transferring a hydride from NADPH to produce the 7(S)-hydroxyl configuration that is essential for the subsequent steps in the pathway . The immediate research value of (7S)-salutaridinol(1+) lies in its role as the direct substrate for salutaridinol 7- O -acetyltransferase . This enzyme acetylates the 7-hydroxyl group of salutaridinol using acetyl-CoA, producing salutaridinol-7- O -acetate . This acetate intermediate then spontaneously undergoes an intramolecular ring closure to form thebaine, the first pentacyclic morphinan alkaloid in the pathway leading to morphine and codeine . As such, (7S)-salutaridinol(1+) is an indispensable compound for research aimed at understanding and manipulating the morphine biosynthetic pathway. It is critical for: - Enzymology Studies: Investigating the kinetics and mechanism of salutaridinol 7- O -acetyltransferase . - Metabolic Engineering: Serving as a standard or feed in efforts to reconstitute the morphinan alkaloid pathway in microbial or other heterologous systems . - Pathway Elucidation: Enabling research on the regulation and flux of the entire benzylisoquinoline alkaloid network in plants . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24NO4+

Molecular Weight

330.4 g/mol

IUPAC Name

(1S,9R,12S)-4,13-dimethoxy-17-methyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/p+1/t13-,14+,19+/m1/s1

InChI Key

LLSADFZHWMEBHH-TYILLQQXSA-O

Isomeric SMILES

C[NH+]1CC[C@]23C=C([C@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC

Canonical SMILES

C[NH+]1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC

Origin of Product

United States

Biosynthesis of 7s Salutaridinol

Upstream Precursors and Pathway Initiation

The biosynthetic route to (7S)-salutaridinol is a multi-step process that initiates with a primary metabolic precursor and involves several key intermediates.

L-Tyrosine as the Primary Metabolic Precursor

The entire carbon skeleton of (7S)-salutaridinol, and indeed all morphinan (B1239233) alkaloids, originates from the amino acid L-tyrosine. nih.govwikipedia.orgnih.gov The biosynthesis of morphine in the opium poppy has been definitively traced back to L-tyrosine through radio-labelling studies. wikipedia.orgwiley.com This foundational molecule provides the necessary building blocks for the intricate isoquinoline (B145761) structure. nih.gov

Formation of (S)-Norcoclaurine and (S)-Reticuline

The initial committed step in the biosynthesis of benzylisoquinoline alkaloids involves the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). ucl.ac.ukfrontiersin.org This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), which facilitates a Pictet-Spengler condensation to stereospecifically form (S)-norcoclaurine. ucl.ac.ukrsc.orgnih.govacs.org

Following its formation, (S)-norcoclaurine undergoes a series of modification reactions to yield (S)-reticuline, a central branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids. frontiersin.orgcaltech.edubiorxiv.org This conversion involves a sequence of methylation and hydroxylation steps catalyzed by several enzymes, including norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (NMCH), a cytochrome P450 enzyme. wiley.comfrontiersin.orgcaltech.edu

EnzymeFunction in (S)-Reticuline Formation
Norcoclaurine Synthase (NCS)Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. ucl.ac.ukrsc.orgnih.govacs.org
Norcoclaurine 6-O-methyltransferase (6OMT)Methylates (S)-norcoclaurine. frontiersin.orgcaltech.edu
Coclaurine N-methyltransferase (CNMT)N-methylates the coclaurine intermediate. frontiersin.orgcaltech.edu
N-methylcoclaurine 3'-hydroxylase (NMCH)Hydroxylates the N-methylcoclaurine intermediate to produce (S)-reticuline. wiley.comfrontiersin.org

Stereospecific Epimerization of (S)-Reticuline to (R)-Reticuline

A crucial juncture in the pathway to morphinan alkaloids is the stereochemical inversion of (S)-reticuline to its (R)-enantiomer. plos.orgnih.govroyalsocietypublishing.org This is because the subsequent enzyme leading to the morphinan skeleton is specific for (R)-reticuline. nih.govroyalsocietypublishing.org

The epimerization from (S)-reticuline to (R)-reticuline proceeds through the formation of a 1,2-dehydroreticuline (B1196774) intermediate. plos.orgnih.govresearchgate.net This intermediate is a key branching point that directs the metabolic flux towards the biosynthesis of morphinan alkaloids. nih.govscielo.org.co

The conversion of (S)-reticuline to (R)-reticuline is catalyzed by a bifunctional enzyme complex known as reticuline (B1680550) epimerase (REPI), which comprises two distinct enzymatic activities: 1,2-dehydroreticuline synthase (DRS) and 1,2-dehydroreticuline reductase (DRR). nih.govresearchgate.netoup.comresearchgate.net In opium poppy, these two activities are part of a single fusion protein. nih.govresearchgate.net

The DRS component, a cytochrome P450 enzyme, oxidizes (S)-reticuline to form the 1,2-dehydroreticuline cation. nih.govresearchgate.netgenome.jp Subsequently, the DRR component, an aldo-keto reductase, stereospecifically reduces the 1,2-dehydroreticuline intermediate to (R)-reticuline. researchgate.netexpasy.orgnih.gov This two-step process effectively inverts the stereochemistry at the C-1 position. researchgate.netwiley.com

Enzyme/ComplexComponent ActivitiesFunction
Reticuline Epimerase (REPI) / STORR1,2-Dehydroreticuline Synthase (DRS) and 1,2-Dehydroreticuline Reductase (DRR)Catalyzes the stereochemical inversion of (S)-reticuline to (R)-reticuline. nih.govresearchgate.netresearchgate.net
1,2-Dehydroreticuline Synthase (DRS)Cytochrome P450 OxidaseOxidizes (S)-reticuline to 1,2-dehydroreticuline. nih.govgenome.jp
1,2-Dehydroreticuline Reductase (DRR)Aldo-keto ReductaseReduces 1,2-dehydroreticuline to (R)-reticuline. expasy.orgnih.gov
Role of 1,2-Dehydroreticuline Intermediate

Formation of Salutaridine (B1681412)

With (R)-reticuline now available, the pathway proceeds to the formation of salutaridine, the immediate precursor to (7S)-salutaridinol. This critical step involves an intramolecular C-C phenol (B47542) coupling reaction catalyzed by the enzyme salutaridine synthase (SalSyn). royalsocietypublishing.orguniprot.orgfrontiersin.orgnih.govnih.gov

Salutaridine synthase is a highly specific cytochrome P450 enzyme (CYP719B1) that recognizes (R)-reticuline as its substrate. uniprot.orgfrontiersin.orgnih.gov The enzyme facilitates the coupling between the phenolic rings of (R)-reticuline to form the characteristic morphinan skeleton of salutaridine. nih.govnih.govnih.govmdpi.comresearchgate.netwikipedia.org This reaction is a pivotal cyclization event that establishes the core structure of the morphinan alkaloids. nih.gov The subsequent reduction of salutaridine by salutaridine reductase (SalR) yields (7S)-salutaridinol. royalsocietypublishing.orgwiley.comwikipedia.org This step is followed by acetylation by salutaridinol (B1235100) 7-O-acetyltransferase (SalAT) to form salutaridinol-7-O-acetate, which then spontaneously rearranges to thebaine. royalsocietypublishing.orgnih.govuniprot.org

Intramolecular Carbon-Carbon Phenol Coupling of (R)-Reticuline

The biosynthesis of salutaridine from (R)-reticuline is characterized by an intramolecular C-C phenol coupling reaction. tandfonline.com This reaction is a crucial step that establishes the core structure of morphinan alkaloids. pnas.org In this process, a carbon-carbon bond is formed between the phenolic rings of the (R)-reticuline molecule, specifically a para-ortho coupling, to yield salutaridine. tandfonline.comnih.gov This type of reaction, once thought to be a random oxidative event, is now understood to be a highly controlled enzymatic process. nih.gov

Catalysis by Salutaridine Synthase (SalSyn/CYP719B1)

The enzyme responsible for this specific and vital transformation is salutaridine synthase (SalSyn), a cytochrome P450-dependent monooxygenase designated as CYP719B1. royalsocietypublishing.orgnih.gov SalSyn exhibits remarkable stereo- and regioselectivity, exclusively catalyzing the formation of salutaridine from (R)-reticuline. nih.gov Of numerous compounds tested, only (R)-reticuline and its derivative (R)-norreticuline were found to be substrates for this enzyme. nih.gov This high degree of specificity ensures the correct formation of the morphinan scaffold. The enzyme functions as an oxidase, transforming the substrate without incorporating oxygen into the final product, salutaridine. wiley.com While this reaction is central to morphine biosynthesis in opium poppy, similar C-C phenol coupling of (R)-reticuline can also be catalyzed by human cytochrome P450 enzymes, namely CYP2D6 and CYP3A4, although these enzymes produce a mixture of products, including salutaridine. tandfonline.comnih.gov

Enzyme Details: Salutaridine Synthase (CYP719B1)
Enzyme Name Salutaridine Synthase (SalSyn)
Enzyme Commission Number EC 1.14.19.67 uniprot.org
Gene Name CYP719B1 uniprot.org
Organism Papaver somniferum (Opium poppy) uniprot.org
Substrate (R)-Reticuline nih.govuniprot.org
Product Salutaridine nih.govuniprot.org
Reaction Type Intramolecular C-C phenol coupling tandfonline.comnih.gov
Cofactor NADPH nih.gov
Optimal pH 8.5 uniprot.org
Optimal Temperature 30°C uniprot.org
Kinetic Parameter (kcat) 1.64 min⁻¹ for (R)-reticuline uniprot.org

Conversion of Salutaridine to (7S)-Salutaridinol

With the formation of salutaridine, the stage is set for the next critical step: the stereospecific reduction that yields (7S)-salutaridinol.

Stereospecific Reduction of the C7 Keto Group

The conversion of salutaridine to (7S)-salutaridinol involves the reduction of the ketone group at the C7 position of the salutaridine molecule. wiley.comwiley.com This reduction is highly stereospecific, meaning it results in the formation of only one of the two possible stereoisomers, specifically the (7S) configuration. wiley.comwiley.com The formation of the correct stereoisomer, (7S)-salutaridinol, is crucial for the subsequent steps in the morphine biosynthetic pathway. wiley.com

Enzymatic Mediation by Salutaridine Reductase (SalR/NADPH 7-Oxidoreductase)

This stereospecific reduction is catalyzed by the enzyme salutaridine reductase (SalR), also known as salutaridine:NADPH 7-oxidoreductase. cabidigitallibrary.orgwikipedia.org SalR is a member of the short-chain dehydrogenase/reductase (SDR) protein family and is dependent on the cofactor NADPH to carry out the reduction. nih.govoup.com The enzyme exhibits high substrate specificity for salutaridine and demonstrates strict product stereospecificity, not forming the 7-epi-salutaridinol isomer. wiley.comwiley.com SalR functions as a monomeric protein and has an optimal pH for activity between 5.5 and 6.0. google.comuniprot.org Interestingly, the enzyme can also catalyze the reverse reaction, the oxidation of (7S)-salutaridinol to salutaridine, in the presence of NADP+ at a higher pH. wiley.com

Enzyme Details: Salutaridine Reductase (SalR)
Enzyme Name Salutaridine Reductase (SalR)
Enzyme Commission Number EC 1.1.1.248 wiley.comnih.gov
Gene Name SALR uniprot.org
Organism Papaver somniferum (Opium poppy) uniprot.org
Substrate Salutaridine wiley.comwiley.com
Product (7S)-Salutaridinol wiley.comwiley.com
Reaction Type Stereospecific reduction of a keto group wiley.comwiley.com
Cofactor NADPH wiley.comwiley.com
Optimal pH 5.5 - 6.0 google.comuniprot.org
Optimal Temperature 30 - 35°C uniprot.org
Inhibition Strong substrate inhibition uniprot.org

Downstream Metabolism of 7s Salutaridinol

Acetylation of (7S)-Salutaridinol

The initial step in the downstream metabolism of (7S)-salutaridinol is its acetylation, a reaction that primes the molecule for the subsequent formation of the pentacyclic morphinan (B1239233) ring system.

Formation of (7S)-Salutaridinol 7-O-Acetate

(7S)-Salutaridinol undergoes an esterification reaction where an acetyl group from acetyl-CoA is transferred to its 7-hydroxyl group. wikipedia.orgoup.com This reaction yields (7S)-salutaridinol 7-O-acetate, a transient but essential intermediate in the biosynthesis of thebaine. wikipedia.orgnih.gov The introduction of the acetyl group enhances the leaving group potential of the hydroxyl moiety, which is critical for the subsequent cyclization reaction. researchgate.net

Catalysis by Salutaridinol (B1235100) 7-O-Acetyltransferase (SalAT)

The acetylation of (7S)-salutaridinol is catalyzed by the enzyme salutaridinol 7-O-acetyltransferase (SalAT). wikipedia.orguniprot.org This enzyme is a member of the BAHD family of acetyltransferases. oup.comannualreviews.org SalAT facilitates the stoichiometric transfer of the acetyl group from acetyl-CoA to the 7-OH group of (7S)-salutaridinol. oup.comnih.gov The enzyme exhibits high substrate specificity. nih.gov

Detailed biochemical studies have characterized the properties of SalAT from Papaver somniferum.

PropertyValueSource
Molecular Weight (Mr) 50,000 nih.gov
Isoelectric Point (pI) 4.8 nih.gov
Optimal pH 6.0 - 9.0 nih.gov
Optimal Temperature 47°C nih.gov
Km for (7S)-salutaridinol 7 µM - 9 µM nih.govuniprot.orgresearchgate.net
Km for acetyl-CoA 46 µM - 54 µM nih.govresearchgate.net

Mechanistic Insights into Acetyl Group Transfer

The catalytic mechanism of SalAT involves the transfer of an acetyl group to the 7-hydroxyl group of (7S)-salutaridinol through an SN2 substitution reaction. scholaris.ca This acetylation is a crucial step that prepares the molecule for the subsequent ring closure. researchgate.netscholaris.ca Studies have highlighted the importance of a conserved histidine-rich region within SalAT for its catalytic activity. scholaris.ca Carboxylation of this region has been shown to eliminate the enzyme's catalytic function. scholaris.ca

Conversion of (7S)-Salutaridinol 7-O-Acetate to Thebaine

Following its formation, (7S)-salutaridinol 7-O-acetate is transformed into thebaine, the first morphinan alkaloid with the complete pentacyclic ring system. nih.gov This conversion can occur through both spontaneous and enzymatically-driven mechanisms.

Spontaneous Rearrangement Mechanisms

(7S)-Salutaridinol 7-O-acetate is an unstable intermediate that can spontaneously undergo an allylic elimination to form thebaine. oup.comresearchgate.net This non-enzymatic rearrangement is pH-dependent. At a pH between 8 and 9, thebaine is the primary product. nih.govoup.com However, at a more neutral pH of around 7, the reaction can yield dibenz[d,f]azonine alkaloids, which possess a nine-membered ring. nih.govrhea-db.org At a pH below 5, (7S)-salutaridinol can spontaneously yield thebaine, though in the plant, it is typically acetylated first. researchgate.netgoogle.com

Enzymatic Acceleration by Thebaine Synthase (THS)

Identification and Characterization of Thebaine Synthase

The transformation of (7S)-salutaridinol 7-O-acetate into thebaine was long presumed to be a spontaneous chemical reaction in the opium poppy (Papaver somniferum). nih.gov However, the observation that this spontaneous reaction also produces labile hydroxylated byproducts, which are not found in the plant, suggested the existence of a catalytic mechanism that specifically favors thebaine formation. researchgate.netresearchgate.net This led researchers to investigate protein extracts from P. somniferum latex. researchgate.net

Early studies demonstrated that latex serum, after the removal of inhibitory compounds, could convert salutaridinol-7-O-acetate to thebaine with high yield at a physiological pH of 7.0, providing strong evidence for enzymatic activity. researchgate.net Subsequent research led to the detection, purification, and characterization of a novel enzyme named thebaine synthase (THS). nih.govresearchgate.net This discovery was a significant advancement, adding a new enzymatic step to the established morphine biosynthetic pathway. researchgate.net

Further characterization revealed that thebaine synthase is a member of the pathogenesis-related 10 (PR10) protein superfamily. nih.govoup.com Remarkably, the gene encoding THS is located within a novel gene cluster in the opium poppy genome, which also includes the genes for the four enzymes immediately upstream in the pathway. nih.gov The crystal structure of thebaine synthase 2 (THS2) has been determined, providing insights into its substrate-binding pocket and catalytic mechanism. researchgate.netpdbj.org Studies suggest that specific amino acid residues, such as T105 and H89, are critical for the catalytic activity. researchgate.net The identification of THS was a crucial missing piece for developing efficient fermentation-based production systems for opiates. nih.gov

Table 1: Characteristics of Thebaine Synthase (THS)

PropertyDescriptionSource(s)
Enzyme Name Thebaine Synthase (THS) nih.govresearchgate.net
Substrate (7S)-Salutaridinol 7-O-acetate nih.govresearchgate.net
Product Thebaine nih.govresearchgate.net
Source Organism Papaver somniferum (Opium Poppy) nih.govresearchgate.net
Protein Family Pathogenesis-Related 10 (PR10) / Bet v I Family nih.govoup.compdbj.org
Reaction Type Carbon-oxygen lyase activity; catalyzes allylic elimination and oxide bridge formation. nih.govpdbj.org
Optimal pH High yield demonstrated at a physiological pH of 7.0. researchgate.net
Significance Catalyzes the final step in thebaine biosynthesis, preventing the formation of byproducts and enabling efficient conversion. nih.govresearchgate.net nih.govresearchgate.net
Inhibition The coupled SalAT/THS2 enzyme system is subject to mixed feedback inhibition by its product, thebaine. researchgate.net
Enhancement of Flux to Thebaine Formation

The discovery of thebaine synthase and the complete elucidation of the morphinan alkaloid pathway have paved the way for metabolic engineering approaches to enhance the production of thebaine in microbial hosts. nih.gov These strategies aim to reconstruct the complex biosynthetic pathway in tractable organisms like yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), offering an alternative to agricultural cultivation. mdpi.comaiche.org

Engineering microbial systems for de novo thebaine production is a significant challenge, requiring the functional expression of numerous heterologous genes. mdpi.com Complete biosynthesis of thebaine from a simple sugar in yeast required the expression of 21 enzyme activities derived from plants, mammals, bacteria, and yeast itself. mdpi.com To manage this complexity, researchers have employed modular engineering strategies. The pathway is divided into several genetic modules, each responsible for producing a key intermediate, such as (S)-reticuline, before proceeding to the final thebaine module. mdpi.comfrontiersin.org

The introduction of thebaine synthase (THS) has been shown to be a critical factor in improving the efficiency of these engineered systems. nih.gov In engineered yeast, the expression of THS dramatically improves the yield of thebaine from (7S)-salutaridinol 7-O-acetate, preventing the loss of this unstable intermediate to byproduct formation. nih.govresearchgate.net Further enhancements in metabolic flux have been achieved by addressing pathway bottlenecks, screening for more efficient enzyme variants, and optimizing gene copy numbers and culture conditions. researchgate.netmdpi.com For instance, overcoming the feedback inhibition exerted by thebaine on the SalAT/THS2 enzyme system is a key target for improving titers. researchgate.net

Stepwise fermentation, where different engineered strains are cultured sequentially, has also been used in E. coli to improve yields. aiche.orgresearchmap.jp This approach can bypass undesirable reactions between upstream enzymes and downstream intermediates and allows for the individual optimization of each step. researchmap.jp These metabolic engineering efforts have successfully demonstrated the potential of microbial platforms for producing complex plant-derived molecules, with E. coli systems showing significantly higher yields of thebaine compared to early yeast systems. aiche.orgresearchgate.net

Table 2: Examples of Metabolic Engineering for Thebaine Production

Host OrganismEngineering StrategyKey FeaturesReported TiterSource(s)
Saccharomyces cerevisiaeDe novo biosynthesis from sugarExpression of 21 heterologous enzymes; modular pathway construction.Not specified, but low concentrations. mdpi.com
Saccharomyces cerevisiaeConversion of (7S)-salutaridinol 7-O-acetateExpression of thebaine synthase (THS).Dramatically improved thebaine yield. nih.gov
Escherichia coliDe novo biosynthesis from glycerolStepwise culture of four engineered strains.2.1 mg/L aiche.orgresearchmap.jp
Saccharomyces cerevisiaeDe novo biosynthesis from dextrose21-gene pathway organized into 5 modules.Over 700 mg/L (with THS introduction) researchgate.netfrontiersin.org

Enzymology and Molecular Biology of 7s Salutaridinol Metabolism

Salutaridine (B1681412) Reductase (SalR)

Salutaridine reductase (SalR), designated as EC 1.1.1.248, is the enzyme responsible for the stereospecific reduction of the C-7 keto group of salutaridine to produce (7S)-salutaridinol. google.comnih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. google.comannualreviews.org However, unlike many members of this family which are multimeric, SalR is active as a monomeric protein. google.comannualreviews.orgoup.com This monomeric nature is attributed to an additional stretch of amino acids that is thought to block the typical dimerization interface. nih.gov

Salutaridine reductase has been successfully purified both from its native source, Papaver somniferum cell cultures, and from recombinant expression systems. nih.gov To overcome low protein yields from P. somniferum, the enzyme was also cloned from Papaver bracteatum, which showed only 13 amino acid substitutions and resulted in significantly higher quantities of purified protein when expressed in bacterial hosts. oup.comcaltech.edu

Biochemical characterization of both the native and recombinant enzymes revealed similar properties. The enzyme exhibits a broad temperature optimum around 40°C and a pH optimum for the reduction reaction at approximately pH 6.0. oup.com The reverse reaction, the oxidation of salutaridinol (B1235100) to salutaridine, is most efficient at a basic pH of 9.5. oup.com Kinetic analyses have determined the Michaelis-Menten constants (Km) for its substrates, which are comparable between the native and recombinant forms. google.com

Table 1: Biochemical Properties of Salutaridine Reductase (SalR)
PropertyValueSource
EC Number1.1.1.248 google.com
Optimal pH (Reduction)~6.0 oup.com
Optimal pH (Oxidation)9.5 oup.com
Optimal Temperature~40°C oup.com
StructureMonomer google.comannualreviews.orgoup.com
FamilyShort-chain dehydrogenase/reductase (SDR) google.com

The reduction catalyzed by SalR is highly specific in terms of both its substrate and its product stereochemistry. The enzyme exclusively recognizes salutaridine and does not convert other intermediates in the morphine pathway, such as codeinone (B1234495), or substrates for other SDR enzymes like tropinone. oup.com The reaction is strictly stereospecific, yielding only (7S)-salutaridinol. google.comoup.com The alternative stereoisomer, 7-epi-salutaridinol, is not formed. google.com This specificity is crucial because the subsequent enzyme in the pathway, SalAT, does not accept 7-epi-salutaridinol as a substrate. google.com

The catalytic activity of SalR is dependent on the cofactor Nicotinamide (B372718) Adenine Dinucleotide Phosphate (NADPH). google.comoup.com The reaction involves the transfer of the 4-pro-S-hydride from NADPH to the keto group of salutaridine. nih.gov While the enzyme can utilize NADP+ for the reverse oxidation reaction, its affinity for NADPH in the forward reductive step is a defining characteristic. oup.com

Structural studies, including homology modeling and X-ray crystallography, have provided significant insights into SalR's function. oup.comnih.gov The atomic structure, resolved to ~1.9 Å, confirms its classification within the SDR family, featuring a core Rossmann fold for NADPH binding. nih.govnih.gov A major distinguishing feature is a large "flap"-like domain (residues 105-140) and a loop (residues 265-279) that cover the substrate-binding pocket and the nicotinamide moiety of the cofactor. nih.gov

A notable kinetic feature of SalR is its strong substrate inhibition at salutaridine concentrations above 20-30 µM. oup.comnih.gov This phenomenon, where the enzyme's activity decreases at high substrate levels, could limit its efficiency in biotechnological applications. nih.gov Initial models suggested this was due to different binding modes in the active site, but the atomic structure revealed that mutations abrogating this inhibition were spread across the enzyme, some far from the active site. nih.gov This suggests that significant conformational changes during the catalytic cycle may be responsible for the inhibition. nih.gov Site-directed mutagenesis studies have been employed to probe the roles of specific amino acid residues in substrate binding and inhibition, successfully creating mutant enzymes with reduced inhibition. nih.gov

Table 2: Kinetic Parameters of Wild-Type and Mutant SalR from P. bracteatum
EnzymeKm (Salutaridine) (μM)Ki (Salutaridine) (μM)Vmax (nkat mg-1)
Wild-Type7.914093
Mutant F104A---
Mutant I275A---
Double Mutant F104A/I275A-No inhibition-
Data adapted from Ziegler et al. (2009) and Fossati et al. (2015). Dashes indicate data not explicitly provided in the referenced summaries but noted as having reduced inhibition and increased Km. nih.govplos.org

The gene encoding SalR was identified through a comparative genomics approach. By comparing the expressed sequence tags (ESTs) of 16 different Papaver species, researchers identified a cDNA with significantly higher expression in morphine-producing species like P. somniferum. google.com The expression pattern of this gene closely mirrored that of other known enzymes in the benzylisoquinoline alkaloid pathway. google.com The identity of the cloned cDNA as SalR was confirmed by expressing the protein and demonstrating its specific ability to reduce salutaridine to (7S)-salutaridinol. google.com The gene has been successfully cloned and functionally expressed in various heterologous systems, including Escherichia coli and Saccharomyces cerevisiae, facilitating detailed characterization and use in synthetic biology efforts. oup.complos.org

Structural Analysis and Substrate Inhibition Studies

Salutaridinol 7-O-Acetyltransferase (SalAT)

Following the formation of (7S)-salutaridinol, the next specific step in the morphine pathway is its acetylation by salutaridinol 7-O-acetyltransferase (SalAT), designated as EC 2.3.1.150. uniprot.orgresearchgate.net This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 7-hydroxyl moiety of (7S)-salutaridinol, producing salutaridinol-7-O-acetate. researchgate.netscholaris.canih.gov This acetylation is a critical activation step, as the resulting acetate (B1210297) is an excellent leaving group, facilitating the subsequent spontaneous, non-enzymatic cyclization to form the furan (B31954) ring of thebaine. wikipedia.orgoup.comoup.com SalAT belongs to the BAHD family of acyltransferases. annualreviews.org

The cDNA for SalAT was isolated from a P. somniferum cell suspension culture. researchgate.netnih.gov The identity of the clone was confirmed by matching it to the internal amino acid sequences of the native enzyme that had been purified from the same culture. researchgate.netnih.gov The recombinant enzyme, when expressed, demonstrated the expected catalytic activity, specifically acetylating (7S)-salutaridinol in the presence of acetyl-CoA. researchgate.netnih.gov

Kinetic analysis of the recombinant enzyme determined the apparent Km values to be 9 µM for salutaridinol and 54 µM for acetyl-CoA. uniprot.orgresearchgate.netnih.gov The enzyme shows peak activity at a temperature of 47°C and within a pH range of 7 to 9. uniprot.org Gene transcript analysis showed its presence not only in P. somniferum but also in other morphinan (B1239233) alkaloid-accumulating species like P. bracteatum and P. orientale. researchgate.netnih.gov Genomic DNA analysis suggests that SalAT is likely encoded by a single-copy gene in the P. somniferum genome. researchgate.netnih.gov

Table 3: Biochemical Properties of Salutaridinol 7-O-Acetyltransferase (SalAT)
PropertyValueSource
EC Number2.3.1.150 uniprot.org
Km (Salutaridinol)9 µM uniprot.orgresearchgate.netnih.gov
Km (Acetyl-CoA)54 µM uniprot.orgresearchgate.netnih.gov
Vmax25 pmol/sec/mg uniprot.org
Optimal pH7-9 uniprot.org
Optimal Temperature47°C uniprot.org
FamilyBAHD Acyltransferase annualreviews.org

Substrate Specificity and Kinetic Parameters (Kₘ, Vₘₐₓ)

Salutaridinol 7-O-acetyltransferase (SalAT) exhibits a high degree of substrate specificity. The enzyme specifically catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the 7-hydroxyl group of (7S)-salutaridinol. nih.gov

Kinetic studies have been conducted to determine the enzyme's affinity for its substrates. The apparent Michaelis constant (Kₘ) for (7S)-salutaridinol has been reported to be approximately 7 µM and 9 µM in different studies, indicating a high affinity of the enzyme for this substrate. nih.govnih.gov The Kₘ value for the co-substrate, acetyl-CoA, has been determined to be around 46 µM and 54 µM. nih.govnih.gov The maximum reaction velocity (Vₘₐₓ) has been measured at 25 pmol/sec/mg of protein. uniprot.org

Table 1: Kinetic Parameters of Salutaridinol 7-O-acetyltransferase (SalAT)

Substrate Kₘ (µM) Vₘₐₓ Source
(7S)-salutaridinol 7 Not Reported nih.gov
(7S)-salutaridinol 9 25 pmol/sec/mg nih.govuniprot.org
Acetyl-CoA 46 Not Reported nih.gov
Acetyl-CoA 54 Not Reported nih.gov

pH and Temperature Optima for Catalytic Activity

The catalytic activity of SalAT is influenced by both pH and temperature. The enzyme displays optimal activity over a broad pH range, typically between 7 and 9. nih.govuniprot.org However, some research suggests a more defined optimum between pH 6 and 9. nih.gov The temperature optimum for SalAT activity is reported to be 47°C. nih.govuniprot.org These conditions are notably different from the physiological conditions of yeast (pH ~5 and 30°C), which can present challenges for heterologous expression and in vivo activity. caltech.edu

Table 2: Optimal Conditions for SalAT Catalytic Activity

Parameter Optimum Value Source
pH 7-9 uniprot.org
pH 6-9 nih.gov
Temperature 47°C nih.govuniprot.org

Molecular Cloning and Sequence Homology to Other Acetyltransferases

The gene encoding SalAT has been successfully isolated and cloned from Papaver somniferum. nih.govresearchgate.net The resulting cDNA clone has been used for recombinant protein expression and further characterization. nih.gov Sequence analysis of the SalAT protein, which consists of 474 amino acids, reveals homology to other plant acetyltransferases involved in secondary metabolism. uniprot.orgresearchgate.net

Notably, SalAT shares the highest sequence identity (37%) with deacetylvindoline (B137571) acetyltransferase (DAT) from Catharanthus roseus, an enzyme involved in vindoline (B23647) biosynthesis. nih.govresearchgate.net It also shows homology to other acetyltransferases such as benzylalcohol acetyltransferase (BEAT), anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and taxane-related acetyltransferases like 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) and taxadienol acetyltransferase (TAT). researchgate.net A highly conserved HXXXD motif, characteristic of many acetyltransferases, is also present in the SalAT sequence. researchgate.net

Table 3: Sequence Homology of SalAT with Other Plant Acetyltransferases

Enzyme Organism Identity (%) Source
Deacetylvindoline acetyltransferase (DAT) Catharanthus roseus 37 nih.govresearchgate.net
Benzylalcohol acetyltransferase (BEAT) Clarkia breweri Not Specified researchgate.net
Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) Dianthus caryophyllus Not Specified researchgate.net
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) Taxus cuspidata Not Specified researchgate.net
Taxadienol acetyltransferase (TAT) Taxus cuspidata Not Specified researchgate.net

Genomic Organization and Gene Copy Number

Genomic DNA gel blot analysis suggests that the gene encoding SalAT likely exists as a single copy within the Papaver somniferum genome. nih.gov The gene transcript has been detected not only in P. somniferum but also in related species such as Papaver bracteatum and Papaver orientale, which are also known to produce morphinan alkaloids. nih.govcabidigitallibrary.org

Subcellular Localization and Functional Compartmentation

The biosynthesis of alkaloids in plants often involves the spatial organization of enzymes into specific subcellular compartments to efficiently channel intermediates and sequester potentially toxic compounds. cabidigitallibrary.orgkspbtjpb.org While the precise subcellular localization of all enzymes in the morphine biosynthetic pathway is not fully elucidated, research suggests a complex compartmentation.

SalAT is believed to be a cytosolic enzyme. kspbtjpb.org This localization contrasts with other enzymes in related alkaloid pathways, which have been found in vesicles or associated with the endoplasmic reticulum. cabidigitallibrary.orgkspbtjpb.org The cytosolic nature of SalAT places it in a key position to receive its substrate, (7S)-salutaridinol, which is produced from salutaridine by the cytosolic enzyme salutaridine reductase (SalR). kspbtjpb.organnualreviews.org The product of the SalAT reaction, (7S)-salutaridinol-7-O-acetate, is then available for the subsequent spontaneous or enzyme-assisted conversion to thebaine. researchgate.netoup.com The expression of SalAT is not confined to a single plant part; its transcripts have been detected in the root, stem, leaf, and capsule of mature P. somniferum plants. uniprot.org Specifically, it has been found in the sieve elements of the phloem, which are located near or adjacent to the laticifers where alkaloids accumulate. uniprot.org

Genetic and Transcriptional Regulation of 7s Salutaridinol Biosynthesis

Identification of Genes Encoding Enzymes in the (7S)-Salutaridinol Pathway

The pathway to (7S)-salutaridinol involves several key enzymes, and the genes encoding these have been successfully identified and characterized. The conversion of (R)-reticuline to salutaridine (B1681412) is catalyzed by salutaridine synthase (SalSyn), a cytochrome P450 monooxygenase. annualreviews.orgnih.gov The gene for SalSyn, classified as Cyp719B1, was identified through comparative transcriptomics between morphine-producing and non-morphine-producing Papaver species. annualreviews.org

The subsequent reduction of salutaridine to (7S)-salutaridinol is carried out by salutaridine reductase (SalR). annualreviews.orgnih.gov The cDNA for SalR was also isolated using a similar comparative approach and the recombinant enzyme was shown to stereospecifically reduce the keto group of salutaridine. annualreviews.orggoogle.com SalR belongs to the short-chain dehydrogenase/reductase (SDR) family. annualreviews.orggoogle.com

The final step in this specific part of the pathway involves the acetylation of (7S)-salutaridinol by salutaridinol (B1235100) 7-O-acetyltransferase (SalAT) to form salutaridinol-7-O-acetate. annualreviews.orgnih.govresearchgate.net The cDNA for SalAT was isolated and the recombinant enzyme was shown to specifically acetylate the 7(S)-epimer of salutaridinol. annualreviews.orgnih.gov SalAT is a member of the BAHD family of acetyltransferases. annualreviews.org

Gene Clustering and Organization in Papaver somniferum

A significant feature of the genetic organization of the morphinan (B1239233) alkaloid pathway in Papaver somniferum is the clustering of genes involved in the biosynthesis of thebaine, the precursor to morphine. This cluster includes the genes for SalSyn, SalR, and SalAT. nih.govfrontiersin.org Specifically, a ten-gene cluster on chromosome 11 of P. somniferum contains two isoforms of each of these three enzymes, along with reticuline (B1680550) epimerase (REPI) and thebaine synthase (THS). nih.gov

The physical co-localization of these functionally related genes is thought to be advantageous for the plant, potentially facilitating co-inheritance and co-regulation, and preventing the accumulation of toxic intermediates. oup.com This clustering is a common feature in plant specialized metabolism, enabling the efficient production of complex natural products. nih.gov The genes for thebaine biosynthesis are located adjacent to the gene cluster responsible for noscapine (B1679977) biosynthesis. frontiersin.org

Transcriptional Control Mechanisms

The expression of genes in the (7S)-salutaridinol pathway is tightly controlled by various transcription factors. Several families of transcription factors, including WRKY, MYB, C3H, NAC, and AP2-ERF, are known to play crucial roles in regulating benzylisoquinoline alkaloid (BIA) biosynthesis. mdpi.com

Promoter analyses of BIA-related genes have revealed the presence of specific cis-regulatory elements, such as the W-box (the binding site for WRKY transcription factors) and MYB binding motifs. oup.commdpi.com The presence of these motifs in the promoter regions of multiple pathway genes, including those for noscapine biosynthesis, suggests a coordinated regulation of gene expression. oup.com The W-box cis-element has been identified in the promoters of key BIA pathway genes like TYDC and 6OMT. oup.com

The PsWRKY transcription factor from P. somniferum has been shown to bind to the W-box element in the promoters of BIA pathway genes and activate their expression. plos.orgnih.gov This indicates that WRKY transcription factors are key regulators of the coordinated expression of genes within the pathway.

Wound-Induced Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of morphinan alkaloids, including the steps leading to (7S)-salutaridinol, is known to be induced by wounding, which is a form of stress for the plant. mdpi.com This response is part of the plant's defense mechanism.

Studies have shown that wounding leads to a significant up-regulation of the transcripts for both SalSyn and SalR. mdpi.com This transcriptional activation is consistent with an increased production of morphinan alkaloids as a defense response. The expression patterns of SalR and SalAT are often similar following wounding, which may suggest the formation of a metabolic complex between these two enzymes. mdpi.com

The wound-induced expression of BIA biosynthetic genes is mediated by signaling molecules like methyl jasmonate (MeJA). mdpi.complos.org Treatment with MeJA has been shown to induce the expression of many genes in the BIA pathway. plos.orgplos.org The transcriptional response to wounding involves the activation of various transcription factors. For instance, a NAC transcription factor shows a rapid and significant increase in expression shortly after wounding. mdpi.com In contrast, the expression of some MYB transcription factors is reduced after wounding, suggesting a complex regulatory network with both positive and negative regulators. mdpi.com

The up-regulation of transcripts for BIA biosynthetic pathway genes upon wounding generally correlates with an increased accumulation of the corresponding alkaloids. mdpi.com This coordinated transcriptional and metabolic response highlights the plant's ability to rapidly deploy its chemical defenses when threatened.

Biotechnological Production and Metabolic Engineering Strategies

Reconstitution of (7S)-Salutaridinol and Downstream Pathway in Heterologous Hosts

The reconstruction of the biosynthetic pathway leading to (7S)-salutaridinol and subsequent morphinan (B1239233) alkaloids in microbial hosts is a complex undertaking that involves the functional expression of multiple plant-derived enzymes.

Engineered Yeast (Saccharomyces cerevisiae) as a Production Platform

Saccharomyces cerevisiae has emerged as a workhorse for the heterologous production of benzylisoquinoline alkaloids (BIAs), including (7S)-salutaridinol. mdpi.com Its eukaryotic nature makes it particularly suitable for expressing plant-derived cytochrome P450 enzymes, which are often membrane-bound and crucial for BIA biosynthesis. mdpi.com

Researchers have successfully co-expressed key enzymes from P. somniferum in S. cerevisiae to establish the pathway from (R)-reticuline to downstream morphinans. plos.orgnih.gov This includes the functional expression of salutaridine (B1681412) synthase (PsSAS), a cytochrome P450 enzyme, salutaridine reductase (PsSAR), and salutaridinol (B1235100) 7-O-acetyltransferase (PsSAT). plos.orgnih.govresearchgate.net The successful co-expression of these enzymes in yeast demonstrates the feasibility of using this microorganism as a production chassis. plos.orgnih.gov

One of the challenges in reconstituting the pathway is ensuring the correct stereochemistry of the precursors. The morphinan pathway specifically requires (R)-reticuline, whereas many other BIA pathways utilize the (S)-enantiomer. plos.org Studies have shown that the expression of opium poppy methyltransferases in yeast starting from (R,S)-norlaudanosoline results in a strict enantioselectivity for (S)-reticuline. plos.orgnih.gov This highlights the need to identify and incorporate enzymes capable of producing the necessary (R)-reticuline precursor to achieve efficient morphinan synthesis in yeast. plos.org

Strategies for Multi-Gene Pathway Reconstruction in Microorganisms

Reconstructing complex, multi-gene biosynthetic pathways in microorganisms requires sophisticated synthetic biology and metabolic engineering strategies. d-nb.info A modular approach is often employed, where the pathway is divided into distinct genetic modules. d-nb.infonih.govfrontiersin.org This allows for the independent optimization and analysis of each section of the pathway, which can help identify and address bottlenecks. d-nb.infomdpi.com For instance, the production of (S)-reticuline in yeast was achieved by engineering four genetic modules containing 17 biosynthetic enzymes, focusing on precursor overproduction, cofactor recycling, and the core biosynthetic steps. d-nb.info

Another key strategy is the use of co-cultures, where different engineered microbial strains are grown together to carry out sequential steps of a pathway. nih.gov This can be advantageous when enzymes have different optimal expression hosts or to reduce the metabolic burden on a single organism. nih.gov For example, an E. coli and S. cerevisiae co-culture system has been developed for the synthesis of BIAs, where E. coli produces the intermediate (S)-reticuline, which is then converted to other products by engineered yeast strains expressing downstream enzymes. nih.gov

The discovery and validation of enzyme function are critical for pathway reconstruction. d-nb.info Techniques like virus-induced gene silencing (VIGS) in plants and heterologous expression in microbes are used to confirm the roles of putative enzymes. d-nb.infonih.gov

Optimization of Enzyme Expression and Activity in Recombinant Systems

Achieving high titers of the target compound in a heterologous host depends on the optimal expression and activity of the biosynthetic enzymes. Several strategies are employed to enhance enzyme performance in recombinant systems.

Codon optimization of plant-derived genes for expression in the microbial host is a common and effective strategy. caltech.edu For example, codon-optimization of P. somniferum salutaridinol 7-O-acetyltransferase (SalAT) significantly increased its expression levels in S. cerevisiae. caltech.edu

Enzyme tuning, which involves titrating the expression levels of pathway enzymes, is another crucial optimization step. nih.gov This allows for the identification of optimal expression levels to maximize flux through the pathway while minimizing the metabolic burden on the host cell. nih.gov This can be achieved by using promoters of varying strengths or by altering gene copy numbers. nih.gov

Protein engineering can also be used to improve enzyme function. d-nb.info This can involve creating fusion proteins or truncating enzymes to remove inhibitory domains. For example, truncating an inhibitory domain of HMG-CoA reductase, a key enzyme in a precursor pathway, led to increased metabolic flux. d-nb.info

Furthermore, ensuring the availability of necessary cofactors and optimizing reaction conditions, such as pH, are critical. The conversion of salutaridinol-7-O-acetate to thebaine, a downstream product of (7S)-salutaridinol, is pH-dependent and can occur spontaneously at a pH of 8-9. plos.orgnih.gov Researchers have demonstrated that this rearrangement occurs in yeast cell feeding assays at a pH range of 7.5 to 9. plos.org

Flux Control and Identification of Rate-Limiting Steps in Engineered Pathways

Metabolic flux analysis helps to understand the flow of metabolites through the pathway and pinpoint slow reactions. The accumulation of pathway intermediates can indicate a downstream bottleneck. For example, in engineered yeast strains producing morphinans, the accumulation of several intermediates highlighted remaining flux limitations. nih.gov

In the engineered pathway for morphine synthesis in yeast, feeding assays with various intermediates revealed that the activities of salutaridine reductase and codeine-O-demethylase were likely limiting the flux towards morphine. plos.orgnih.govresearchgate.net Similarly, the low efficiency of thebaine 6-O-demethylase (T6ODM) and codeinone (B1234495) reductase (COR) can create bottlenecks. plos.org

Strategies to overcome these rate-limiting steps include increasing the copy number of the genes encoding the bottleneck enzymes or using stronger promoters to boost their expression. mdpi.comnih.gov For instance, a "bottleneck module" with extra copies of rate-limiting enzymes was incorporated into an engineered S. cerevisiae strain to improve the production of (S)-reticuline. mdpi.com

Spatial engineering of enzymes within the cell can also be used to control metabolic flux and reduce the formation of unwanted byproducts. d-nb.infonih.gov By localizing enzymes to specific organelles, such as the endoplasmic reticulum, the local concentration of substrates can be increased, and competing reactions can be minimized. d-nb.infonih.gov This strategy was effective in an engineered yeast strain where localizing codeinone reductase (COR) increased the specificity of morphine production. nih.govacs.org

Development of Novel Biocatalytic Approaches for (7S)-Salutaridinol Derivatives

The establishment of microbial platforms for (7S)-salutaridinol production opens up possibilities for generating novel derivatives through biocatalysis and combinatorial biosynthesis. frontiersin.org By introducing enzymes with promiscuous activities or by feeding non-native substrates to the engineered strains, new-to-nature compounds can be created. d-nb.infonih.gov

For example, the enzyme (S)-norcoclaurine synthase (NCS), which catalyzes the first committed step in BIA biosynthesis, has been shown to accept a wide variety of acetaldehyde (B116499) substrates, leading to the production of diverse tetrahydroisoquinoline alkaloids. oup.comoup.com This substrate promiscuity can be exploited to generate novel alkaloid scaffolds.

Combinatorial biosynthesis, which involves combining biosynthetic genes from different organisms in a single host, can establish new enzyme-substrate combinations and generate a suite of related compounds. frontiersin.org For instance, halogenated derivatives of the intermediate (S)-reticuline have been produced by feeding halogenated tyrosine derivatives to an engineered yeast strain. d-nb.infonih.gov Although titers were low, this demonstrates the potential to create structurally diverse molecules. d-nb.infonih.gov

Furthermore, the characterization and engineering of enzymes like salutaridinol 7-O-acetyltransferase (SalAT) can lead to the production of different acetylated derivatives. researchgate.netnih.gov The overexpression or suppression of such enzymes can also be used to accumulate specific intermediates that can then be chemically or enzymatically modified to create novel compounds. researchgate.net

Comparative Biosynthesis and Evolutionary Aspects

Differences in Morphinan (B1239233) Biosynthetic Pathways Across Organisms

While the existence of a morphine biosynthetic pathway in mammals is now well-supported, it is not identical to the one found in plants. nih.gov The most fundamental difference lies at the very beginning of the pathway, in the formation of the central intermediate, (S)-reticuline. pnas.orgpnas.org

FeaturePlant Pathway (Papaver somniferum)Mammalian Pathway (e.g., Human)
Initial Precursor (S)-Norcoclaurine (a trioxygenated compound) pnas.orgpnas.org(S)-Norlaudanosoline / Tetrahydropapaveroline (B182428) (a tetraoxygenated compound) pnas.orgpnas.org
Key Condensation Dopamine (B1211576) + 4-hydroxyphenylacetaldehyde pnas.orgDopamine + 3,4-dihydroxyphenylacetaldehyde (B32087) pnas.org
Phenol-Coupling Enzyme Salutaridine (B1681412) Synthase (CYP719B1) - Highly specific royalsocietypublishing.orgCytochrome P450 2D6 and 3A4 - Broader specificity, producing other alkaloids alongside salutaridine nih.gov

In plants, the pathway begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form the trioxygenated (S)-norcoclaurine. pnas.org In stark contrast, the mammalian pathway utilizes dopamine and 3,4-dihydroxyphenylacetaldehyde to create the tetraoxygenated compound (S)-norlaudanosoline, also known as tetrahydropapaveroline (THP). pnas.orgmedscimonit.com Isotopic labeling studies have confirmed that the plant-specific precursor, (S)-norcoclaurine, is not incorporated into morphine in human cells, cementing this divergence. pnas.orgpnas.org

Another key difference is in the enzyme that performs the critical phenol-coupling of (R)-reticuline to create salutaridine. In opium poppy, this reaction is catalyzed by the highly specific P450 enzyme salutaridine synthase. royalsocietypublishing.org In mammals, this step is handled by more versatile cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. nih.gov These enzymes are less specific and, in addition to salutaridine, also produce other alkaloids such as isoboldine (B12402355) and pallidine (B12720000) from (R)-reticuline. nih.gov

Evidence for (7S)-Salutaridinol as an Intermediate in Mammalian Morphine Biosynthesis

Despite the differences in the initial steps, there is compelling evidence that (7S)-salutaridinol is a conserved intermediate in the de novo synthesis of morphine in mammals. nih.govmedscimonit.com The pathway from (R)-reticuline onward shows remarkable parallels to the plant pathway, proceeding through salutaridine, (7S)-salutaridinol, and thebaine. pnas.orgscirp.org

The definitive proof for the role of (7S)-salutaridinol in the mammalian pathway comes from isotopic labeling studies, a classic biochemical technique used to elucidate the pathway in plants. pnas.orgpnas.org

Research conducted on human neuroblastoma cells (SH-SY5Y) provided direct evidence for this step. When these cells were supplied with deuterium-labeled [7-²H]salutaridinol, a significant and specific incorporation into the morphine molecule was observed. pnas.orgpnas.org In a critical control experiment, the cells were fed the stereoisomer 7-[7-²H]episalutaridinol. This compound was not incorporated into morphine, demonstrating that the enzymatic process is highly stereospecific, exclusively utilizing the (7S) form of salutaridinol (B1235100). pnas.orgpnas.org

These findings were further substantiated by in vivo studies in mice. The injection of synthetic [7D]-salutaridinol into live mice resulted in the formation and subsequent urinary excretion of [7D]-thebaine. pnas.org This confirmed that the transformation of (7S)-salutaridinol to thebaine, a crucial step toward morphine, occurs within a living mammalian system.

A comparative analysis of the morphinan biosynthetic pathways reveals a fascinating mix of evolutionary conservation and divergence.

Similarities:

Conserved Core Pathway: The central sequence of transformations from (R)-reticuline → salutaridine → (7S)-salutaridinol → thebaine is conserved in both plants and mammals. pnas.orgpnas.org

Stereospecificity: Both pathways demonstrate strict stereospecificity for (7S)-salutaridinol, rejecting its 7-epimer, which underscores a shared mechanistic basis for this part of the pathway. pnas.orgpnas.org

Reticuline (B1680550) Epimerization: The necessary change in stereochemistry from (S)-reticuline to (R)-reticuline, which is the committed step for morphinan synthesis, occurs in both kingdoms via a 1,2-dehydroreticulinium intermediate. pnas.orgpnas.orgpnas.org

Bifurcated Thebaine Metabolism: After thebaine is formed, both plants and mammals utilize a similar forked pathway to reach morphine, with routes proceeding via either codeine or oripavine. pnas.orgpnas.org

Divergences:

Upstream Precursors: The most significant divergence is at the pathway's origin. Plants use the trioxygenated (S)-norcoclaurine, whereas mammals begin with the tetraoxygenated (S)-norlaudanosoline. pnas.orgpnas.org

Enzyme Specificity: The enzymes responsible for the key phenol-coupling step that forms salutaridine are different. Plants employ a highly specialized P450 enzyme (salutaridine synthase), ensuring efficient conversion. royalsocietypublishing.org Mammals rely on broader-specificity P450 enzymes (CYP2D6, CYP3A4), which also generate other byproducts. nih.gov This suggests the plant pathway is more evolutionarily refined for high-yield morphinan production.

Advanced Analytical Methodologies in 7s Salutaridinol Research

Stable Isotope Feeding Experiments for Pathway Elucidation

Stable isotope labeling is a powerful tool for tracing the metabolic fate of precursor molecules in biological systems. In the context of (7S)-salutaridinol research, feeding experiments with precursors labeled with stable isotopes such as ¹³C, ²H, and ¹⁸O have been instrumental in confirming the biosynthetic pathway to morphine. pnas.org

In these experiments, labeled compounds, such as L-tyrosine derivatives, are administered to plant cell cultures or whole plants. pnas.org After a designated incubation period, the alkaloids are extracted and analyzed using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation and position of the isotopic labels in the final products provide definitive evidence of the biosynthetic route. pnas.org

For example, feeding experiments with [ring-¹³C₆]tyramine and (S)-[1-¹³C,N-¹³CH₃]reticuline have demonstrated their specific incorporation into endogenous morphine in human neuroblastoma cells, which also produce morphine. pnas.org Similarly, the administration of [7-²H]salutaridinol resulted in its substantial incorporation into morphine, confirming its role as a direct precursor. pnas.org In contrast, its stereoisomer, 7-[7-²H]episalutaridinol, was not incorporated, highlighting the stereospecificity of the enzymes involved. pnas.org

Table 1: Examples of Stable Isotope Feeding Experiments in Morphine Biosynthesis Research

Labeled PrecursorOrganism/Cell LineAnalytical MethodKey Finding
[ring-¹³C₆]tyramineHuman neuroblastoma (SH-SY5Y)MSIncorporation into endogenous morphine. pnas.org
(S)-[1-¹³C,N-¹³CH₃]reticulineHuman neuroblastoma (SH-SY5Y)MSSpecific incorporation into endogenous morphine. pnas.org
[7-²H]salutaridinolHuman neuroblastoma (SH-SY5Y)MSSubstantial incorporation into morphine. pnas.org
[7-²H]episalutaridinolHuman neuroblastoma (SH-SY5Y)MSNo incorporation into morphine. pnas.org
[N-CD₃]-thebaineMiceHigh Resolution-Mass SpectrometryFormation of [N-CD₃]-morphine, [N-CD₃]-codeine, and [N-CD₃]-oripavine. nih.gov

Enzyme Purification and Activity Assays in Cell-Free Systems

To understand the specific biochemical transformations in the biosynthesis of (7S)-salutaridinol and its subsequent conversion, the enzymes responsible must be isolated and characterized. This is typically achieved through purification from plant cell cultures, followed by activity assays in cell-free systems.

The enzyme that catalyzes the reduction of salutaridine (B1681412) to (7S)-salutaridinol is salutaridine reductase (SalR). nih.gov SalR has been purified from Papaver somniferum cell cultures and characterized. nih.govcabidigitallibrary.org It is a stereospecific, NADPH-dependent enzyme. cabidigitallibrary.orgwiley.com

Cell-free assays are essential for determining the kinetic properties of these enzymes, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), as well as their substrate specificity and optimal reaction conditions (e.g., pH and temperature). For instance, the enzyme that follows SalR in the pathway, salutaridinol (B1235100) 7-O-acetyltransferase (SalAT), which acetylates (7S)-salutaridinol, has been purified and its kinetic parameters determined. The apparent Km value for salutaridinol was found to be 9 µM and for acetyl-CoA, 54 µM. nih.govresearchgate.net

Table 2: Properties of Key Enzymes in the (7S)-Salutaridinol Pathway

EnzymeAbbreviationFunctionCofactorKm (Substrate)Optimal pH
Salutaridine ReductaseSalRReduces salutaridine to (7S)-salutaridinol. nih.govNADPH--
Salutaridinol 7-O-acetyltransferaseSalATAcetylates (7S)-salutaridinol to salutaridinol-7-O-acetate. nih.govresearchgate.netAcetyl-CoA9 µM (salutaridinol), 54 µM (acetyl-CoA) nih.govresearchgate.net7-9 uniprot.org
Thebaine SynthaseTHSConverts salutaridinol-7-O-acetate to thebaine. researchgate.netgenscript.com-250 µM (salutaridinol-7-O-acetate) researchgate.net7.0 researchgate.net

Molecular Biology Techniques for Gene Isolation and Functional Characterization

Once an enzyme has been purified and characterized, molecular biology techniques are employed to isolate the corresponding gene. This typically involves generating a cDNA library from the plant tissue where the enzyme is active. Probes, often designed based on partial amino acid sequences of the purified protein, are used to screen the library and identify the gene of interest.

The cDNA encoding salutaridine reductase (SalR) has been isolated and functionally expressed. wiley.com This allows for the production of recombinant protein, which can be used for more detailed characterization and for metabolic engineering purposes. Similarly, the cDNA for salutaridinol 7-O-acetyltransferase (SalAT) has also been cloned and expressed. nih.govresearchgate.net

Functional characterization of these genes often involves heterologous expression in systems like yeast (Saccharomyces cerevisiae) or insect cells. nih.gov This allows researchers to confirm the function of the encoded protein in a controlled environment. Furthermore, techniques like virus-induced gene silencing (VIGS) can be used in the native plant to reduce the expression of a specific gene and observe the effect on the alkaloid profile, thereby confirming the gene's role in the biosynthetic pathway. nih.gov For instance, silencing of the SalR gene in opium poppy led to a reduction in morphine content and an accumulation of salutaridine. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Biosynthesis Intermediates

The identification and quantification of the various intermediates in the morphine biosynthetic pathway, including (7S)-salutaridinol, rely on a combination of advanced spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the complex mixture of alkaloids found in opium poppy extracts. acs.orgrsc.orgresearchgate.net Various HPLC methods, including reversed-phase and micellar liquid chromatography, have been developed for the efficient separation of these compounds. rsc.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for both the identification and quantification of pathway intermediates. caltech.eduresearchgate.netgoogle.com LC-MS provides the molecular weight of the compounds, aiding in their identification, while LC-MS/MS allows for structural elucidation through fragmentation patterns. This technique is particularly useful for detecting and identifying low-abundance intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is invaluable for the definitive structural elucidation of isolated compounds. nih.govcapes.gov.bracs.org NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure and stereochemistry. For example, ¹H NMR has been used to profile the metabolites in different opium poppy cultivars, revealing variations in alkaloid accumulation. nih.gov

Conclusion and Future Research Directions

Current Understanding of (7S)-Salutaridinol in Alkaloid Metabolism

(7S)-Salutaridinol occupies a critical position in the intricate biosynthetic pathway leading to morphine. Its formation is a key stereospecific step, ensuring the correct configuration required for subsequent cyclization. The current understanding of its metabolic journey is as follows:

Formation : The pathway begins with the amino acid tyrosine and proceeds through several intermediates to (R)-reticuline. wikipedia.org A cytochrome P450-dependent enzyme, salutaridine (B1681412) synthase, catalyzes the C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine. wikipedia.orgnih.gov Subsequently, the enzyme salutaridine reductase (SalR), an NADPH-dependent oxidoreductase, stereospecifically reduces the keto group of salutaridine to a hydroxyl group, yielding (7S)-salutaridinol. wikipedia.orgwiley.comgoogle.com This reduction is highly specific; the alternative stereoisomer, 7-epi-salutaridinol, is not formed and cannot be utilized by the subsequent enzyme. pnas.org

Conversion : (7S)-salutaridinol is the substrate for salutaridinol (B1235100) 7-O-acetyltransferase (SalAT). wikipedia.orgwiley.comnih.gov This enzyme utilizes acetyl-CoA to acetylate the 7-hydroxyl group, forming (7S)-O-acetylsalutaridinol (salutaridinol-7-O-acetate). wikipedia.orguniprot.org This acetylation is crucial as it creates a good leaving group, facilitating the subsequent and final step in the formation of the pentacyclic morphinan (B1239233) core.

Spontaneous Cyclization : The acetylated intermediate, (7S)-O-acetylsalutaridinol, undergoes a spontaneous, non-enzymatic ring closure to form thebaine. wikipedia.org This step involves a nucleophilic attack that creates the characteristic oxide bridge of the morphinan alkaloids. wikipedia.orgoup.com While this step is considered spontaneous, some research suggests the potential role of a "thebaine synthase" enzyme that may facilitate this conversion. d-nb.info From thebaine, the pathway proceeds through several more enzymatic steps to produce codeine and finally morphine.

The levels of (7S)-salutaridinol can serve as an indicator of the metabolic flux through the morphine biosynthesis pathway, reflecting the efficiency of both the preceding enzyme, SalR, and the subsequent enzyme, SalAT. wikipedia.org

Key Enzymes in the Metabolism of (7S)-Salutaridinol

Enzyme NameAbbreviationSubstrate(s)ProductOrganism
Salutaridine ReductaseSalRSalutaridine, NADPH(7S)-SalutaridinolPapaver somniferum
Salutaridinol 7-O-acetyltransferaseSalAT(7S)-Salutaridinol, Acetyl-CoA(7S)-O-acetylsalutaridinolPapaver somniferum

Unresolved Questions and Challenges in Biosynthetic Pathway Engineering

Reconstructing the complex benzylisoquinoline alkaloid (BIA) pathways in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli is a primary goal of synthetic biology, aiming to create secure and efficient sources for valuable pharmaceuticals. sbir.govnih.govfrontiersin.org However, this endeavor is fraught with challenges, many of which are centered around the steps involving (7S)-salutaridinol.

Subcellular Localization : In the opium poppy, biosynthetic enzymes are spatially organized within different cell types and subcellular compartments, such as the endoplasmic reticulum and vacuoles. nih.gov Replicating this complex spatial regulation in a single-celled organism like yeast is a major hurdle. Mismatched localization can lead to inefficient substrate channeling and the accumulation of toxic intermediates. nih.govmdpi.com

Cofactor and Precursor Supply : The conversion of salutaridine to (7S)-salutaridinol requires the cofactor NADPH. wiley.comgoogle.com Ensuring a sufficient and balanced supply of this and other cofactors, as well as the primary precursors, is a common challenge in metabolic engineering. d-nb.info

Pathway Length and Complexity : The entire pathway from simple sugars to morphine is exceptionally long and complex, involving more than 20 enzymatic steps. oup.com This complexity leads to a high metabolic burden on the host cell and often results in very low product titers, making commercial production currently unfeasible. nih.govfrontiersin.org

Intermediate Transport : Moving intermediates across cellular membranes within engineered microbes presents another significant challenge. mdpi.comnih.gov Inefficient transport can lead to the loss of intermediates or feedback inhibition, further reducing the final yield.

Prospects for Novel Enzyme Discovery and Mechanistic Elucidation

Overcoming the challenges of pathway engineering relies heavily on the discovery of new enzymes and a deeper understanding of existing ones. The field of biochemical genomics, which combines transcriptomics, proteomics, and metabolomics, has become a powerful tool for this purpose. nih.gov

Discovering Novel Enzyme Variants : Researchers are actively searching for novel enzymes or variants from different plant species that may have improved properties, such as higher catalytic efficiency, better stability, or broader substrate specificity. nih.govwiley.com For example, identifying a salutaridine reductase that is less susceptible to substrate inhibition or a salutaridinol acetyltransferase with a higher turnover rate could significantly improve pathway flux. oup.com

Mechanistic Elucidation for Protein Engineering : Detailed structural and mechanistic studies of enzymes like SalR and SalAT provide a roadmap for protein engineering. oup.com By understanding the active sites and catalytic mechanisms, scientists can rationally design mutations to enhance enzyme performance. For instance, structural analysis of salutaridine reductase has already provided insights into its substrate inhibition mechanism. oup.com

High-Throughput Screening : Engineered yeast strains are now being used as platforms for the rapid screening and functional characterization of candidate genes from various plant species. nih.gov This "plug-and-play" approach accelerates the discovery of new enzymes for BIA biosynthesis, moving beyond the limitations of traditional in vitro assays.

Potential for Expanding Biotechnological Applications of (7S)-Salutaridinol Pathways

The ability to engineer the biosynthetic pathway around (7S)-salutaridinol opens up exciting possibilities beyond simply replicating the natural production of morphine.

Sustainable Production of Opioids : A primary goal is to develop a yeast fermentation process for the production of thebaine, codeine, and morphine from simple sugars. frontiersin.orgnih.gov This would create a secure, stable, and potentially more cost-effective supply chain that is not dependent on agricultural production, which can be affected by climate and geopolitical instability. frontiersin.org

Synthesis of Novel and Semi-Synthetic Alkaloids : Engineered microbial systems provide a versatile platform for creating novel "unnatural" alkaloids with potentially improved therapeutic properties. plos.org By introducing enzymes from different organisms or engineered enzyme variants, it may be possible to produce new opioid molecules with better side-effect profiles, or to synthesize valuable semi-synthetic drugs like oxycodone and hydrocodone directly. nih.govmdpi.com

Diversification of Benzylisoquinoline Alkaloids : The (7S)-salutaridinol pathway is a branch of the vast BIA metabolic network. wiley.com By manipulating the enzymes at key branch points, microbial factories could be directed to produce a wide range of other pharmacologically active BIAs, including antimicrobial, anti-cancer, or anti-inflammatory compounds. nih.govmdpi.com This combinatorial biochemistry approach could rapidly expand the chemical diversity available for drug discovery. oup.com

Q & A

Q. What are the key enzymatic steps in the biosynthesis of (7S)-salutaridinol(1+), and how are they experimentally validated?

The biosynthesis involves salutaridinol 7-O-acetyltransferase (SalAT), which acetylates the 7α-hydroxyl group of (7S)-salutaridinol to form salutaridinol 7-O-acetate. This intermediate undergoes spontaneous rearrangement or enzymatic catalysis by thebaine synthase to yield thebaine . Experimental validation includes:

  • TLC and HPLC analysis to track intermediates (e.g., radiolabeled assays with [7-³H]salutaridinol) .
  • Mass spectrometry to confirm molecular masses (e.g., m/z = 330 for salutaridinol) and fragmentation patterns .
  • Enzyme assays using recombinant SalAT to demonstrate acetylation activity .

Q. How do stereochemical variations (7S vs. 7R) in salutaridinol affect downstream alkaloid biosynthesis?

The 7S configuration is critical for thebaine formation, while 7R stereoisomers may lead to alternative products like morphothebaine. Experimental approaches include:

  • Chiral chromatography to separate stereoisomers.
  • Comparative yield analysis of thebaine from 7S-salutaridinol vs. 7R/epi-salutaridinol .
  • Mechanistic studies to explain stereochemical outcomes, such as spontaneous rearrangement under high pH favoring thebaine .

Q. What analytical methods are recommended for characterizing (7S)-salutaridinol(1+) and its derivatives?

  • HPLC-ESI-MS : For molecular weight confirmation and fragmentation analysis (e.g., characteristic ions at m/z 299, 287) .
  • TLC with radiochromatography : To track enzymatic conversion using radiolabeled substrates .
  • NMR spectroscopy : To resolve stereochemical ambiguities in synthetic or biosynthetic products .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during thebaine synthesis from salutaridinol?

Discrepancies arise from spontaneous vs. enzyme-catalyzed pathways. Strategies include:

  • pH-controlled experiments : Thebaine synthase-independent rearrangement occurs at high pH, while enzymatic catalysis dominates under neutral conditions .
  • Isotope labeling : Track acetate loss during rearrangement to distinguish pathways .
  • Enzyme kinetics : Compare reaction rates of SalAT and thebaine synthase under varying conditions .

Q. What metabolic engineering challenges arise when producing (7S)-salutaridinol(1+) in heterologous systems like yeast?

Key issues include:

  • NADPH dependency : SalAT requires NADPH, which is limited in yeast. Solutions involve engineering pentose phosphate pathway flux or expressing NADPH-generating enzymes (e.g., mitochondrial malic enzyme) .
  • Enzyme compatibility : Optimizing SalAT and thebaine synthase co-expression to avoid intermediate accumulation .
  • Product toxicity : Thebaine may inhibit yeast growth; phased culturing or compartmentalization can mitigate this .

Q. How can researchers optimize enzyme engineering for improved (7S)-salutaridinol(1+) conversion efficiency?

  • Directed evolution : Screen SalAT mutants for enhanced acetylation activity using high-throughput assays .
  • Structural modeling : Identify active-site residues for rational design (e.g., substrate-binding pockets) .
  • Cofactor engineering : Augment NADPH availability via overexpression of zwf1 (glucose-6-phosphate dehydrogenase) .

Data Contradiction Analysis

Q. Why do equimolar mixtures of 7S- and 7R-salutaridinol yield inconsistent aporphinoid ratios in synthetic studies?

  • Isomerization during synthesis : Epimerization at C-7 may occur under reaction conditions, altering product profiles .
  • Competing pathways : 7R isomers may follow non-enzymatic degradation routes, reducing thebaine yield .
  • Solution : Use enantiopure substrates and monitor reaction intermediates via LC-MS to track epimerization .

Methodological Tables

Q. Table 1. Key Enzymes in (7S)-Salutaridinol(1+) Biosynthesis

EnzymeFunctionExperimental Validation MethodsReference
SalATAcetylation of 7α-hydroxyl groupTLC, HPLC-ESI-MS, recombinant assays
Thebaine synthaseSpontaneous/enzymatic rearrangementpH-controlled assays, isotope tracing

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionInstrumentation/ToolsReference
Stereochemical ambiguityChiral HPLC, NMRDaicel CHIRALPAK® columns
Low intermediate yieldsNADPH cofactor engineeringZwf1 overexpression in yeast

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.